2-Chloro-3-nitro-9h-fluoren-9-one
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Overview
Description
2-Chloro-3-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6ClNO3 It is a derivative of fluorenone, characterized by the presence of chlorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-9H-fluoren-9-one typically involves the nitration and chlorination of fluorenone. One common method is the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-amino-3-nitro-9H-fluoren-9-one or 2-thio-3-nitro-9H-fluoren-9-one.
Reduction: Formation of 2-chloro-3-amino-9H-fluoren-9-one.
Oxidation: Formation of higher oxidation state derivatives or ring-opened products.
Scientific Research Applications
2-Chloro-3-nitro-9H-fluoren-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-nitro-9H-fluoren-9-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
13287-72-4 |
---|---|
Molecular Formula |
C13H6ClNO3 |
Molecular Weight |
259.64 g/mol |
IUPAC Name |
2-chloro-3-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6ClNO3/c14-11-5-10-9(6-12(11)15(17)18)7-3-1-2-4-8(7)13(10)16/h1-6H |
InChI Key |
RIRJJCJZFSFOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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